molecular formula C5H7N3O2S B3199031 2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide CAS No. 1016743-00-2

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide

Cat. No.: B3199031
CAS No.: 1016743-00-2
M. Wt: 173.2 g/mol
InChI Key: HJUDASUSKSEOQE-UHFFFAOYSA-N
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Description

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol . It is characterized by the presence of an imidazolidinone ring and a thioamide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide typically involves the reaction of imidazolidinone derivatives with thioamide precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its thioamide group, which plays a crucial role in its chemical and biological behavior.

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-3(11)2-8-4(9)1-7-5(8)10/h1-2H2,(H2,6,11)(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUDASUSKSEOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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